molecular formula C6H5Cl2F2N B1470935 4-Chloro-2-(difluoromethyl)pyridine hydrochloride CAS No. 1553437-88-9

4-Chloro-2-(difluoromethyl)pyridine hydrochloride

Cat. No.: B1470935
CAS No.: 1553437-88-9
M. Wt: 200.01 g/mol
InChI Key: MLPBCCFSVCUOME-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)pyridine hydrochloride is an organic compound with the CAS Number: 1553437-88-9 . It has a molecular weight of 200.01 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClF2N.ClH/c7-4-1-2-10-5 (3-4)6 (8)9;/h1-3,6H;1H . The linear formula is C6 H4 Cl F2 N .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Pyridine Derivatives : 4-Chloro-2-(difluoromethyl)pyridine hydrochloride is used as an intermediate in the synthesis of various pyridine derivatives. For instance, its role in the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for highly efficient herbicides like trifloxysulfuron, highlights its significance in agricultural chemistry (Zuo Hang-dong, 2010).

  • Catalysis and Reaction Mechanism Studies : It's also instrumental in studying catalysis and reaction mechanisms. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for acylation reactions, providing insights into the reaction mechanisms under base-free conditions (Zhihui Liu et al., 2014).

Advanced Material Synthesis

  • Development of Novel Compounds : The compound has been pivotal in the synthesis of novel compounds, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which has potential applications in medicinal chemistry due to its stability and functionalization possibilities (M. P. Catalani et al., 2010).

Enzymatic Kinetic Resolution

  • Preparation of Enantiomerically Pure Catalysts : this compound is involved in the enzymatic kinetic resolution of pyridine derivatives. This process is crucial for preparing enantiomerically pure catalysts, demonstrating its value in stereochemistry and catalysis research (E. Busto et al., 2006).

Optical and Electrochemical Properties

  • Study of Optical and Electrochemical Properties : Research on derivatives of this compound, such as 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, has contributed significantly to understanding the optical and electrochemical properties of such compounds. This research is important for developing new materials with specific electronic and optical characteristics (R. Andreu et al., 2000).

Biocatalysis and Asymmetric Catalysis

  • Biocatalytic and Asymmetric Synthesis : It serves as a precursor in the biocatalytic preparation of optically active pyridines, which are then applied in asymmetric catalysis. This underscores its role in developing chiral compounds, which are crucial in pharmaceutical synthesis (E. Busto et al., 2006).

Luminescent Probes

  • Development of Luminescent Probes : Pyridine derivatives, including those synthesized using this compound, are studied for their potential as luminescent probes. Such studies are essential for developing new materials with specific luminescent properties, useful in sensing and imaging applications (Bin Zhao et al., 2004).

Safety and Hazards

The compound is labeled as an irritant . More specific safety and hazard information was not found in the search results.

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3,6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPBCCFSVCUOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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